molecular formula C8H5N3 B1339843 4-Cyano-7-azaindole CAS No. 344327-11-3

4-Cyano-7-azaindole

Cat. No.: B1339843
CAS No.: 344327-11-3
M. Wt: 143.15 g/mol
InChI Key: HAROKQXDLYCEQV-UHFFFAOYSA-N
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Description

4-Cyano-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. It features a cyano group at the fourth position and a nitrogen atom at the seventh position of the indole ring.

Mechanism of Action

Target of Action

The primary targets of 4-Cyano-7-azaindole are protein kinases . These enzymes play a crucial role in regulating various cellular processes, including apoptosis, cell cycle progression, cytoskeletal rearrangement, differentiation, development, immune response, nervous system function, and transcription .

Mode of Action

This compound interacts with its targets, the protein kinases, by fitting into the ATP active site . This interaction is facilitated by the presence of an extra nitrogen atom in the azaindole ring, which increases the possible fits in the ATP active site requiring well-positioned hydrogen bond donor-acceptor systems .

Biochemical Pathways

The interaction of this compound with protein kinases affects various biochemical pathways. For instance, it has been reported that azaindole derivatives can function as p38 MAP kinase inhibitors . The inhibition of these kinases can have downstream effects on cellular processes such as inflammation, cell cycle regulation, and apoptosis .

Pharmacokinetics

Azaindoles are known to be excellent bioisosteres of the indole or purine systems , suggesting that they may have similar ADME properties to these compounds. These properties can influence the bioavailability of this compound, affecting its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on protein kinases. By inhibiting these enzymes, this compound can affect a variety of cellular processes, potentially leading to effects such as reduced inflammation, cell cycle arrest, and induced apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by conditions such as temperature and pH . Additionally, the compound’s action and efficacy can be influenced by factors such as the presence of other molecules in the cellular environment, the specific characteristics of the target cells, and the overall physiological state of the organism .

Biochemical Analysis

Biochemical Properties

4-Cyano-7-azaindole plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tyrosine protein kinase SRC, a key enzyme involved in cell signaling pathways . The interaction between this compound and tyrosine protein kinase SRC is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the suppression of downstream signaling pathways that are essential for cell proliferation and survival.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, such as the MCF-7 breast cancer cell line, this compound has demonstrated significant antiproliferative activity . This compound influences cell function by inhibiting cell division and inducing apoptosis, a process of programmed cell death. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine protein kinase SRC by binding to its active site . This binding prevents the phosphorylation of downstream targets, thereby disrupting cell signaling pathways that promote cell proliferation and survival. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and significant antiproliferative activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy in inhibiting tumor growth plateaus beyond a certain dosage. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles, influencing its biochemical properties and cellular effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-7-azaindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Cyano-7-azaindole’s unique combination of a cyano group and a nitrogen atom at the seventh position enhances its chemical reactivity and binding affinity to specific molecular targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAROKQXDLYCEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471011
Record name 4-Cyano-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344327-11-3
Record name 4-Cyano-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of (4.7 g, 19.3 mmol) of 4-Iodo-1H-pyrrolo[2,3-b]pyridine in degassed DMF (25 mL) was added Pd2(dba)3 (10 mg), dppf (15 mg), degassed H2O (2 mL) and Zn(CN)2 (1.4 g, 11.6 mmol). The mixture was stirred at 90° C. under nitrogen for 20 hr, then cooled to 70° C. and 75 mL of a 4:1:4 mixture of saturated NH4Cl:NH4OH:H2O was added. The mixture was stirred at 5° C. for 20 min. and the resulting precipitate filtered off, washed with 75 mL 4:1:5 mixture of saturated NH4Cl:NH4OH:H2O, 500 mL H2O and 100 mL toluene, then dried in vacuo to give 2.06 g (74%) 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile. MS (ES+): 143 [MH+]. 1H NMR (DMSO-d6, 400 MHz): δ 6.65 (d, 1H, J=3.2), 7.56 (d, 1H, J=4.8 Hz), 7.84 (d, 1H, J=4.0 Hz), 8.40 (d, 1H, J=4.8 Hz).
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Zn(CN)2
Quantity
1.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-Chloro-1H-pyrrolo[2,3-b]pyridine (10.13 g, 66.4 mmol) was dissolved into DMAC (100 mL). This solution was filtered to remove insoluble particles. N2 was purged into the solution while adding the following reagents: 4.68 g Zn(CN)2, 1.476 g dppf, 0.519 g Zn, and 1.227 g Pd2(dba)3. The greenish brown mixture was heated to 150° C. for 4 h. After cooled to RT, the mixture was filtered through a pad of Celite® and silica to remove Zn and Pd. The pad was washed with EtOAc and CH2Cl2. The filtrate was concentrated and the residue was taken into 500 mL EtOAc. This organic solution was washed with 10% NH4OH (500 mL) and sat'd NaCl (500 mL), dried over Na2SO4, filtered and concentrated to afford a dark residue, which was taken into 100-200 mL of EtOAc and resulting precipitate of 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile was collected.
Quantity
10.13 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
150 (± 50) mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (3.1 g, 20 mmol), zinc cyanide (1.4 g, 12 mmol), zinc (130 mg, 2.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (370 mg, 0.40 mmol), 1,1′-bis(diphenylphosphino)ferrocene (440 mg, 0.80 mmol) and N,N-dimethylacetamide (20 mL) was stirred at 120° C. for 1.5 hr under an argon atmosphere. The reaction mixture was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→100/0), and the obtained solution was concentrated under reduced pressure. The obtained residue was washed with diisopropyl ether to give the title compound (2.60 g, 91%) as a red-brown solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
370 mg
Type
catalyst
Reaction Step One
Quantity
440 mg
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why are 4-cyano-7-azaindole and its derivative 1-methyl-4-cyano-7-azaindole considered potentially useful as biological fluorophores?

A1: Both this compound (4CN7AI) and 1-methyl-4-cyano-7-azaindole (1M4CN7AI) exhibit several desirable photophysical properties that make them promising candidates for biological fluorophores [, ]:

  • Large Stokes Shift: Both derivatives show a significant shift between their absorption and emission wavelengths, minimizing self-quenching and enabling efficient signal detection [, ].
  • Blue-Green Emission: Their emission in the blue to green spectral range is advantageous for biological imaging as it minimizes overlap with autofluorescence from biological samples [].
  • High Quantum Yield and Long Lifetime: 1M4CN7AI demonstrates a consistently high fluorescence quantum yield and long lifetime in most solvents, indicating efficient emission and potential for time-resolved imaging techniques []. 4CN7AI also exhibits these properties, especially in aprotic solvents [].

Q2: How does solvent environment impact the fluorescence properties of this compound?

A2: Research indicates that solvent polarity and hydrogen bonding capacity significantly influence the fluorescence behavior of 4CN7AI [, ]:

  • Quantum Yield and Lifetime: 4CN7AI displays higher quantum yield and longer fluorescence lifetime in aprotic solvents compared to protic solvents []. This difference suggests that hydrogen bonding interactions with protic solvents may promote non-radiative decay pathways, decreasing fluorescence efficiency.
  • Vibrational Frequency Shift: While solvent relaxation at the excited state consistently increases the molar extinction coefficient of the C≡N stretching vibration in both 4CN7AI and 4-cyanoindole, its effect on the vibrational frequency is solute and solvent dependent []. This observation highlights how solvent interactions can differentially impact the local environment of the nitrile group and its conjugation with the indole ring.

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